(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
Overview
Description
The compound (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a tripeptide consisting of three tyrosine residues. It is known for its potential biological activities, including its role as an antihypertensive peptide. This compound inhibits the angiotensin I-converting enzyme, making it a subject of interest in the study of high blood pressure .
Mechanism of Action
Target of action
The primary target of (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, also known as H-TYR-TYR-TYR-OH, is the angiotensin I-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical pathways
By inhibiting ACE, H-TYR-TYR-TYR-OH affects the RAS pathway . The reduction in angiotensin II levels leads to decreased vasoconstriction and reduced release of aldosterone, a hormone that promotes sodium and water retention. These effects collectively result in blood pressure reduction .
Pharmacokinetics
Its efficacy in reducing blood pressure suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of action
The molecular effect of H-TYR-TYR-TYR-OH’s action is the inhibition of ACE, leading to decreased levels of angiotensin II . This results in vasodilation and reduced fluid volume, ultimately lowering blood pressure at the cellular level .
Biochemical Analysis
Biochemical Properties
H-TYR-TYR-TYR-OH: plays a crucial role in biochemical reactions, particularly in the inhibition of angiotensin I-converting enzyme (ACE). This enzyme is involved in the regulation of blood pressure, and the inhibition by H-TYR-TYR-TYR-OH can lead to antihypertensive effects . The compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This interaction is characterized by a high degree of specificity and affinity, making H-TYR-TYR-TYR-OH a valuable tool in the study of ACE inhibition and its physiological implications .
Cellular Effects
The effects of H-TYR-TYR-TYR-OH on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, H-TYR-TYR-TYR-OH can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, the compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular functions and overall cell health .
Molecular Mechanism
At the molecular level, H-TYR-TYR-TYR-OH exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of ACE, as mentioned earlier. This inhibition occurs through the binding of H-TYR-TYR-TYR-OH to the active site of the enzyme, blocking its catalytic activity . Furthermore, the compound can interact with other biomolecules, such as receptors and transporters, influencing their function and activity. These interactions can lead to changes in cellular signaling and metabolic pathways, ultimately affecting cellular behavior and physiology .
Temporal Effects in Laboratory Settings
The stability and degradation of H-TYR-TYR-TYR-OH in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of H-TYR-TYR-TYR-OH on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to H-TYR-TYR-TYR-OH can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of considering temporal factors in experimental design .
Dosage Effects in Animal Models
The effects of H-TYR-TYR-TYR-OH vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the reduction of blood pressure in hypertensive rats . At higher doses, H-TYR-TYR-TYR-OH can induce toxic or adverse effects, including alterations in liver and kidney function . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
H-TYR-TYR-TYR-OH: is involved in several metabolic pathways, primarily related to tyrosine metabolism. The compound can be metabolized by enzymes such as tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase, leading to the production of various metabolites . These metabolic pathways play a crucial role in maintaining cellular homeostasis and regulating metabolic flux. Additionally, H-TYR-TYR-TYR-OH can influence the levels of other metabolites, further highlighting its significance in cellular metabolism .
Transport and Distribution
The transport and distribution of H-TYR-TYR-TYR-OH within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . The distribution of H-TYR-TYR-TYR-OH can also be influenced by factors such as tissue permeability and blood flow, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of H-TYR-TYR-TYR-OH is an important determinant of its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can influence the interactions of H-TYR-TYR-TYR-OH with other biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of H-TYR-TYR-TYR-OH is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is through fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Thioesterification: Another method involves the direct thioesterification of a fully protected peptide acid using carbodiimide.
Industrial Production Methods: Industrial production of this compound typically follows the SPPS method due to its efficiency and scalability. The process involves automated peptide synthesizers that can handle large-scale production while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid can undergo oxidation reactions, particularly at the phenolic hydroxyl groups of the tyrosine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the peptide.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
H-Tyr-OH: A single tyrosine residue that lacks the enhanced biological activity seen in the tripeptide form.
Uniqueness: this compound is unique due to its tripeptide structure, which provides enhanced stability and potency in enzyme inhibition compared to its dipeptide and monopeptide counterparts. Its ability to inhibit the angiotensin I-converting enzyme with high specificity makes it a valuable compound in hypertension research .
Properties
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7/c28-22(13-16-1-7-19(31)8-2-16)25(34)29-23(14-17-3-9-20(32)10-4-17)26(35)30-24(27(36)37)15-18-5-11-21(33)12-6-18/h1-12,22-24,31-33H,13-15,28H2,(H,29,34)(H,30,35)(H,36,37) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRFSFXLFWWAJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404802 | |
Record name | Tyr-Tyr-Tyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7390-78-5 | |
Record name | Tyr-Tyr-Tyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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